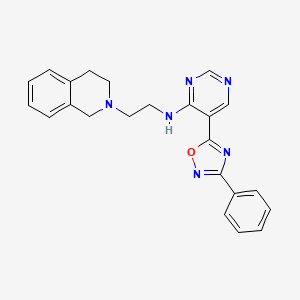

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step reactions, starting from base compounds undergoing reactions like acylation, reduction, and nucleophilic substitution. For instance, compounds with related structures have been synthesized through reactions involving guanidine nitrate in ethanol and aqueous sodium hydroxide solutions, characterized by IR, NMR, and Mass spectral studies (Shivakumar et al., 2018).

Molecular Structure Analysis

The characterization of these compounds often includes detailed spectral analyses, such as FT IR, 1H NMR, 13C NMR, and mass spectroscopy, to elucidate their structures. For example, the spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline derivatives has been conducted, providing insights into their molecular structures (Zaki et al., 2017).

Scientific Research Applications

Synthesis and Characterization

A Convenient Synthetic Method and Spectral Characterization : This study presents a method for synthesizing new compounds related to the tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. The process involves acetylation, nucleophilic substitution reactions, and chlorination to yield a variety of heterocyclic compounds. These compounds are fully characterized by spectral analyses, paving the way for future pharmacological activity investigations (Zaki, Radwan, & El-Dean, 2017).

Novel Bioactivation of a Terminal Phenyl Acetylene Group : This research explores the bioactivation of kinase inhibitors containing a terminal phenyl acetylene moiety, leading to the formation of oxidative products. The study provides insights into the mechanism of one-electron oxidation of thiols, which may influence the cooxidation of xenobiotic substrates (Subramanian et al., 2011).

Synthesis of Novel Hexahydropyrimidoquinoline Derivatives : Focused on the chemotherapeutic activity of pyrimidoquinolines, this study synthesizes a new series of compounds with significant antimicrobial and anti-oxidant activities. This synthesis highlights the therapeutic potential of such compounds in medical research (Gouhar et al., 2017).

Biological Activity and Applications

Antimicrobial and Anti-oxidant Evaluation : The hexahydropyrimidoquinoline derivatives mentioned above were evaluated for their antimicrobial against various bacterial strains and anti-oxidant activities, demonstrating their potential in developing new therapeutic agents (Gouhar et al., 2017).

Chemistry of Stable Iminopropadienones : Investigates the synthesis and reactions of stable propadienones, leading to various nucleophilic additions and the formation of compounds with potential for further pharmaceutical application. This study adds to the understanding of complex organic reactions and their implications for drug development (Bibas et al., 2002).

Mechanism of Action

Target of Action

Compounds with a 1,3,4-oxadiazole ring have been found to interact with various biological targets, including enzymes and receptors .

Mode of Action

It is known that 1,3,4-oxadiazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding or hydrophobic interactions . The presence of the phenyl and pyrimidin groups may also contribute to the compound’s interaction with its targets.

Biochemical Pathways

1,3,4-oxadiazole derivatives have been implicated in various biochemical pathways, depending on their targets .

Result of Action

Based on the known activities of 1,3,4-oxadiazole derivatives, it can be hypothesized that this compound may have a range of potential effects, depending on its specific targets .

properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O/c1-2-7-18(8-3-1)21-27-23(30-28-21)20-14-24-16-26-22(20)25-11-13-29-12-10-17-6-4-5-9-19(17)15-29/h1-9,14,16H,10-13,15H2,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEDHINTTYGSOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CCNC3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498125.png)

![N-(4-chlorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2498129.png)

![(Z)-4-benzoyl-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498132.png)

![(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2498133.png)

![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one](/img/structure/B2498140.png)

![2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2498141.png)

![5-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2498142.png)

![[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2498145.png)